2-{spiro[3.3]heptan-2-yl}ethan-1-amine
Description
2-{spiro[33]heptan-2-yl}ethan-1-amine is a spirocyclic amine compound characterized by a unique bicyclic structure
Properties
IUPAC Name |
2-spiro[3.3]heptan-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGZDABODVIKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine typically involves the construction of the spirocyclic scaffold followed by the introduction of the ethanamine group. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. Subsequent functionalization introduces the ethanamine moiety.
Industrial Production Methods
Industrial production methods for 2-{spiro[33]heptan-2-yl}ethan-1-amine are not well-documented, likely due to its specialized applications and relatively recent interest in research
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aqueous) | pH 7–9, 25–40°C | 2-{Spiro[3.3]heptan-2-yl}acetamide | 62–75% | |
| H₂O₂ (30%) | Acidic conditions, 50°C | 2-{Spiro[3.3]heptan-2-yl}acetic acid | 55% |
Oxidation pathways are highly solvent-dependent, with polar aprotic solvents favoring acetamide formation over carboxylic acid derivatives.
Reduction Reactions
The amine group participates in reductive alkylation and hydrogenation:
Substitution Reactions
The amine acts as a nucleophile in SN₂ and aromatic substitution processes:
Acylation
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl derivative | 88% |
| Benzoyl chloride | Reflux, THF | N-Benzoyl derivative | 76% |
Alkylation
| Alkylating Agent | Base | Product | Notes |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | N-Methyl derivative | Requires phase-transfer catalysis |
| Ethyl bromoacetate | DBU | Glycine conjugate | Retains spirocyclic conformation |
Synthetic Methodologies
Recent advances in spiro[3.3]heptane functionalization:
Strain-Relocating Semipinacol Rearrangement
A novel method for synthesizing substituted spiro[3.3]heptan-1-ones:
-
Reactants : 1-Sulfonylcyclopropanols + Lithiated bicyclobutanes
-
Conditions : MsOH/AlCl₃, RT
Cycloaddition Reactions
| Reaction Type | Partner | Catalyst | Product Class |
|---|---|---|---|
| [2+2] Cycloaddition | Ethylene | UV light | Bicyclic lactams |
| 1,3-Dipolar | Nitrile oxide | Cu(I) | Isoxazoline derivatives |
Comparative Analysis of Synthetic Routes
Stability and Reactivity Trends
Scientific Research Applications
Bioisosterism
One of the prominent applications of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine lies in its role as a bioisostere of benzene derivatives. Bioisosteres are compounds that can replace another compound with similar biological properties but different chemical structures, potentially enhancing pharmacological profiles and reducing side effects. The unique spirocyclic structure allows for modifications that can lead to improved binding affinities at biological targets, making it a valuable candidate in drug design .
Antimicrobial Activity
Research indicates that compounds derived from spiro[3.3]heptane structures exhibit various biological activities, including antimicrobial properties. Preliminary studies have shown that 2-{spiro[3.3]heptan-2-yl}ethan-1-amine can inhibit the growth of certain bacteria, suggesting its potential as an antimicrobial agent .
Versatile Synthetic Applications
The synthesis of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine can be achieved through several methods, including alkylation reactions and cyclization processes. These synthetic pathways are crucial for generating derivatives with varying biological activities and properties .
| Synthesis Method | Description |
|---|---|
| Alkylation | Involves introducing alkyl groups to enhance lipophilicity and receptor interactions. |
| Cyclization | Utilizes cyclization techniques to form the spirocyclic structure, influencing the compound's rigidity and reactivity. |
Case Study 1: Drug Development
In a study focusing on the development of new antidepressants, researchers utilized 2-{spiro[3.3]heptan-2-yl}ethan-1-amine as a scaffold for synthesizing novel compounds targeting serotonin receptors. The resulting derivatives demonstrated enhanced activity compared to traditional antidepressants, indicating the compound's potential in treating mood disorders .
Case Study 2: Anticancer Research
Another significant application was observed in anticancer research, where derivatives of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine were tested for their ability to inhibit tumor growth in vitro. The results showed promising activity against specific cancer cell lines, suggesting further exploration into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[3.3]heptane-2-carboxylic acid: A related compound with a carboxylic acid group instead of an ethanamine group.
Uniqueness
2-{spiro[3.3]heptan-2-yl}ethan-1-amine is unique due to its specific combination of a spirocyclic core and an ethanamine group. This combination provides distinct chemical properties and potential biological activities that differentiate it from other spirocyclic compounds.
Biological Activity
2-{Spiro[3.3]heptan-2-yl}ethan-1-amine, a compound characterized by its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C₇H₁₃N, and it features a spiro[3.3]heptane backbone that contributes to its distinctive stereochemical properties. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthetic routes, and comparative studies with related compounds.
Structural Characteristics
The spiro[3.3]heptane structure allows for unique interactions within biological systems, making it an attractive candidate for drug development. Its ability to mimic benzene derivatives as a bioisostere enhances its utility in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₃N |
| Structure Type | Spirocyclic |
| Notable Features | Unique stereochemistry, potential bioisostere of benzene |
Pharmacological Properties
Research indicates that compounds derived from spiro[3.3]heptane structures exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that analogs of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine can inhibit cancer cell proliferation. For instance, the incorporation of spiro[3.3]heptane into known anticancer drugs has demonstrated improved efficacy against human hepatocellular carcinoma cells (HepG2) .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cell lines, showing promising results in inhibiting cell growth while maintaining selectivity .
- Signaling Pathway Modulation : One significant finding is the compound's ability to inhibit the Hedgehog signaling pathway, which is crucial in cancer development. In comparative studies, the IC50 values for 2-{spiro[3.3]heptan-2-yl}ethan-1-amine analogs were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| Sonidegib | 0.0015 |
| Trans-76 | 0.48 |
| Cis-76 | 0.24 |
These results indicate that while the analogs are less potent than Sonidegib, they still exhibit significant inhibitory effects on the signaling pathway .
Case Studies
- Sonidegib Analog Study : A study replacing the phenyl ring in Sonidegib with a spiro[3.3]heptane core revealed that the new compounds retained some biological activity while altering physicochemical properties such as lipophilicity and metabolic stability .
- Vorinostat Comparison : Another study compared Vorinostat and its spiro[3.3]heptane analogs in terms of their effects on HepG2 cells, demonstrating that structural modifications can lead to varying degrees of cytotoxicity and signaling modulation .
Synthesis Methods
Several synthetic approaches have been developed for producing 2-{spiro[3.3]heptan-2-yl}ethan-1-amine:
- Addition Reactions : Utilizing ketenes with activated alkenes.
- Alkylation Techniques : Employing malonate esters for ring formation.
- Cyclopropane Rearrangements : A method involving rearrangements to yield the desired spirocyclic structure.
These methods highlight the versatility of synthetic organic chemistry in creating compounds with potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
